2-acetyl-3-methylbutyronitrile vs 2-acetyl-3-methylbutanenitrile
2-acetyl-3-methylbutyronitrile vs 2-acetyl-3-methylbutanenitrile
Synonym: 2-Acetyl-3-methylbutyronitrile CAS Registry Number: 53094-13-6[1][2][3][4][5][6][7][8]
Executive Summary & Nomenclature Resolution
The Core Conflict: The distinction between "2-acetyl-3-methylbutanenitrile" and "2-acetyl-3-methylbutyronitrile" is purely nomenclatural. They refer to the exact same chemical entity .
-
Butanenitrile is the IUPAC systematic name for a 4-carbon nitrile chain.[1][2][3][5][6]
-
Butyronitrile is the trivial (common) name for the same 4-carbon chain.[1][3][5][6]
Definitive Identity:
-
IUPAC Name: 2-Acetyl-3-methylbutanenitrile[1][2][3][4][5][6][7]
-
Molecular Formula:
[1][3][5][6] -
SMILES: CC(C)C(C(C)=O)C#N
-
Key Structural Feature: An isopropyl group and an acetyl group attached to the
-carbon of the nitrile.[1][2][3][5][6]
Strategic Importance: This compound is a critical
Structural Dynamics & Tautomerism
As a
Figure 1: Tautomeric equilibrium of
Synthetic Pathways
Two primary routes exist for the synthesis of 2-acetyl-3-methylbutanenitrile. Route A is preferred for industrial scalability due to the low cost of isovaleronitrile.[1][2][3][5][6]
Route A: Acylation of Isovaleronitrile (Industrial Standard)
This method utilizes the Claisen-type condensation of isovaleronitrile with ethyl acetate.[1][2][3][5][6]
Reagents: 3-Methylbutanenitrile (Isovaleronitrile), Ethyl Acetate, Sodium Ethoxide (NaOEt).[1][2][3][5][6] Mechanism:
-
Deprotonation of the
-carbon of isovaleronitrile by EtO⁻.[1][3][5][6] -
Nucleophilic attack on the carbonyl of ethyl acetate.[1][3][5][6]
-
Elimination of ethoxide to form the
-ketonitrile.[1][3][5][6]
Route B: Alkylation of Acetoacetonitrile (Lab Scale)
Reagents: Acetoacetonitrile, Isopropyl Bromide, Base (NaH or K₂CO₃).[1][2][3][5][6]
Mechanism: Direct
Figure 2: Comparative synthesis workflows. Route A is generally preferred for cost-efficiency at scale.[1][2][3][5][6]
Key Application: Synthesis of STING Antagonist Intermediates
The most critical application of 2-acetyl-3-methylbutanenitrile is its conversion into 5-amino-4-isopropyl-3-methylpyrazole .[1][3][5][6] This pyrazole moiety is a frequent pharmacophore in kinase inhibitors and STING pathway modulators.[1][2][3][5][6]
Experimental Protocol: Pyrazole Formation
Adapted from Patent WO2024089155A1 [1][1][2][3][5][6]
Objective: Cyclocondensation to form the pyrazole ring.
Materials:
-
Ethanol (352 mL)
Procedure:
-
Dissolution: Dissolve 2-acetyl-3-methylbutanenitrile in Ethanol in a reaction vessel.
-
Addition: Add Glacial Acetic Acid followed by Hydrazine Monohydrate. Caution: Exothermic.[1][2][3][5][6]
-
Reaction: Heat the mixture to 80°C and stir overnight (approx. 12-16 hours).
-
Workup: Cool to 0°C. Carefully adjust pH to 9 using saturated NaHCO₃ solution.
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3][5][6]
Yield: High purity intermediate suitable for coupling reactions.[1][2][3][5][6]
Figure 3: Reaction pathway for the synthesis of the pharmaceutical intermediate 5-amino-4-isopropyl-3-methylpyrazole.[1][3][5][6]
Physical Properties & Safety Profile
Physical Data Table
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Boiling Point | ~85-95°C @ 15 mmHg | Estimated; decomposes at atm.[1][2][3][5][6] pressure |
| Density | ~0.95 g/mL | Typical for |
| Solubility | Soluble in EtOH, EtOAc, DCM | Sparingly soluble in water |
| Storage | 2-8°C | Thermally unstable; store under inert gas |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: While less prone to releasing HCN than simple cyanides, strong acids must be avoided.[1][2][3][5][6] In case of fire, toxic oxides of nitrogen and cyanide vapors may form.[1][3][5][6]
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Skin/Eye Irritant:
-ketonitriles are potent irritants.[1][2][3][5][6] Use full PPE (nitrile gloves, goggles).[1][2][3][5][6] -
Instability: The compound is prone to polymerization or decomposition if stored at room temperature for extended periods.[1][2][3][5][6] Cold storage (2-8°C) is mandatory. [1][3][5][6]
References
-
Heterocyclic compounds as sting antagonists. (2024).[1][3][5][6] World Intellectual Property Organization, WO2024089155A1.[1][3][5][6]
-
2-Acetyl-3-methylbutanenitrile Product Entry. (2024). AChemBlock.
-
5-Amino-4-isopropyl-3-methylpyrazole Product Entry. (2024). Accela ChemBio.[1][2][3][5][6] [1][3][5][6]
-
2-Acetyl-3-methylbutanenitrile CAS 53094-13-6. (2024).[1][2][3][4][5][6][7][8] BLD Pharm.[2][3][5][6][8]
Sources
- 1. 29509-06-6|4-Methyl-3-oxopentanenitrile|BLD Pharm [bldpharm.com]
- 2. 98593-16-9|2-Acetyl-2-methylpent-4-enenitrile|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 23938-42-3|3-(Adamantan-1-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 5. 7027-11-4|1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile|BLD Pharm [bldpharm.com]
- 6. 6047-92-3|Cyclopropanecarbonyl cyanide|BLD Pharm [bldpharm.com]
- 7. 917827-89-5,N-Benzyl-3-oxocyclobutanecarboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 7027-11-4|1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile|BLD Pharm [bldpharm.com]
